molecular formula C5H9IO3 B12090174 2-Propen-1-ol, 2-iodo-, acetate CAS No. 791845-53-9

2-Propen-1-ol, 2-iodo-, acetate

Cat. No.: B12090174
CAS No.: 791845-53-9
M. Wt: 244.03 g/mol
InChI Key: PQWZZFKGGMLQMP-UHFFFAOYSA-N
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Description

2-Propen-1-ol, 2-iodo-, acetate is an organic compound with the molecular formula C5H7IO2 and a molecular weight of 226.01235 g/mol . This compound is characterized by the presence of an iodine atom attached to the propenyl group and an acetate ester functional group. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propen-1-ol, 2-iodo-, acetate can be achieved through several methods. One common approach involves the iodination of 2-Propen-1-ol followed by esterification with acetic acid. The reaction conditions typically include the use of iodine and a suitable oxidizing agent to facilitate the iodination process. The esterification step can be carried out using acetic anhydride or acetyl chloride in the presence of a catalyst such as pyridine .

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination and esterification processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product. The use of automated systems and stringent quality control measures ensures the consistency and reliability of the compound produced .

Chemical Reactions Analysis

Types of Reactions

2-Propen-1-ol, 2-iodo-, acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of azides, nitriles, or thiol derivatives.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of hydrocarbons.

Scientific Research Applications

2-Propen-1-ol, 2-iodo-, acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Propen-1-ol, 2-iodo-, acetate involves its reactivity towards nucleophiles and electrophiles. The iodine atom serves as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The acetate ester group can undergo hydrolysis, releasing acetic acid and the corresponding alcohol. The compound’s reactivity is influenced by the electronic and steric effects of the substituents on the propenyl group .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Propen-1-ol, 2-iodo-, acetate is unique due to the presence of both the iodine atom and the acetate ester group. This combination imparts distinct reactivity and chemical properties, making it valuable in specific synthetic applications and research studies .

Properties

CAS No.

791845-53-9

Molecular Formula

C5H9IO3

Molecular Weight

244.03 g/mol

IUPAC Name

acetic acid;2-iodoprop-2-en-1-ol

InChI

InChI=1S/C3H5IO.C2H4O2/c1-3(4)2-5;1-2(3)4/h5H,1-2H2;1H3,(H,3,4)

InChI Key

PQWZZFKGGMLQMP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.C=C(CO)I

Origin of Product

United States

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